molecular formula C15H13NO B7463741 N-(4-phenylphenyl)prop-2-enamide

N-(4-phenylphenyl)prop-2-enamide

Cat. No.: B7463741
M. Wt: 223.27 g/mol
InChI Key: NBYFPDDAAXIPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylphenyl)prop-2-enamide is an acrylamide derivative characterized by a biphenyl group attached to the nitrogen of the propenamide backbone. This compound belongs to a broader class of cinnamic acid anilides and related derivatives, which are studied for their diverse biological activities, including antimicrobial and anti-inflammatory properties . Its structure allows for extensive modifications, particularly at the aromatic rings, which influence physicochemical properties and bioactivity.

Properties

IUPAC Name

N-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-15(17)16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYFPDDAAXIPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings

Substituent Position Dictates Activity :

  • Meta/para halogenation maximizes antimicrobial activity, while ortho/meta substitution favors anti-inflammatory effects .

Natural vs. Synthetic Derivatives :

  • Natural compounds (e.g., Lycium-derived acrylamides) often exhibit higher selectivity due to evolutionary optimization .
  • Synthetic analogs offer tunable properties (e.g., logD, solubility) via targeted substitutions .

Structural Dissimilarity Impacts Efficacy: PCA and Tanimoto metrics () reveal that minor substituent changes (e.g., nitro vs. bromo) drastically alter bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.